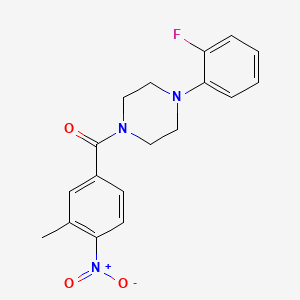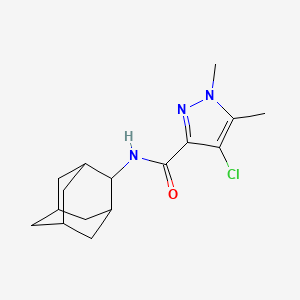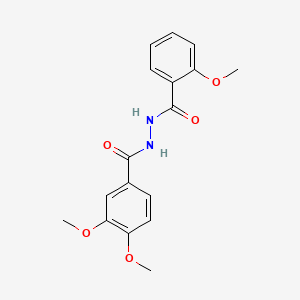
1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine, also known as MPFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT1A receptor. This binding leads to the activation of downstream signaling pathways, which result in the modulation of neurotransmitter release and the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal models, as well as anti-inflammatory and antioxidant effects. 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has also been shown to have neuroprotective effects, as it can protect against oxidative stress and neuronal damage.
实验室实验的优点和局限性
One of the advantages of using 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine, including the development of more selective and potent compounds that target specific serotonin receptor subtypes. Additionally, the potential applications of 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine in cancer treatment warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the potential toxicity of 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine should be further studied in order to determine safe dosages for clinical use.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine is a chemical compound that has potential applications in drug development for the treatment of neurological disorders and cancer. Its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its potential toxicity should be further studied in order to determine safe dosages for clinical use.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine involves the reaction of 2-fluoroaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with piperazine. The yield of 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders such as depression and anxiety. 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(2-fluorophenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has also been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13-12-14(6-7-16(13)22(24)25)18(23)21-10-8-20(9-11-21)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMFBVSPVCWIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)



![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
